

Measuring Enterolactone Levels in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Enterolactone-13c3

Cat. No.: B15287541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[1] As a phytoestrogen, enterolactone has garnered significant interest in the scientific community due to its potential role in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases.[1][2] Accurate and reliable measurement of enterolactone in biological samples, particularly urine, is crucial for clinical and research applications to understand its bioavailability, metabolism, and physiological effects.

These application notes provide detailed protocols for the quantification of enterolactone in human urine samples using three common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, this document summarizes quantitative data from various studies and illustrates the key signaling pathways influenced by enterolactone.

Data Presentation

Table 1: Urinary Enterolactone Concentrations in Adult Populations

Population/Study Cohort	Number of Participants	Enterolactone Concentration (nmol/g creatinine)	Analytical Method	Reference
Nurses' Health Study & Nurses' Health Study II (Women)	Not Specified	Median (Q1-Q4): 119.3 (44.8-286.2)	LC-MS/MS	[3]
US Adults (NHANES)	10,664	Mean (Tertile 1): < 44.8, Mean (Tertile 3): > 286.2	HPLC-MS/MS	[4]
French Adults (ISOLED Cohort)	57	Mean \pm SD: 802.53 \pm 1438.85 μ g/L, Median: 304.73 μ g/L	ELISA	[5]

Table 2: Performance Characteristics of Enterolactone Assays

Parameter	ELISA Kit (Cayman Chemical)	GC-MS	LC-MS/MS
Limit of Detection (LOD)	~70 pg/mL	Not explicitly stated, but sensitive for physiological levels	LLOQ for free enterolactone: 86 pM
Assay Range	15.6-2,500 pg/mL	Not explicitly stated, suitable for clinical studies	Not explicitly stated, validated for low ng/mL concentrations
Precision (CV%)	Intra-assay: <7%, Inter-assay: <17%	Intra-run: 2.4%, Inter-run: 2.9%	Intrabatch precision: Varies by concentration
Reference	[6]	[7]	[8]

Experimental Protocols

General Urine Sample Collection and Handling

Proper sample collection and storage are critical to ensure the integrity of the enterolactone measurement.

- **Collection:** First morning void urine samples are often preferred due to their higher concentration.^[3]
- **Storage:** Upon collection, urine samples should be immediately placed on ice or dry ice to minimize degradation.
- **Processing:** Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to remove cellular debris.
- **Long-term Storage:** Store the clarified urine aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. The following is a general protocol based on commercially available competitive ELISA kits.

Materials:

- Enterolactone ELISA Kit (e.g., Cayman Chemical, Cat. No. 500590)
- 96-well microplate reader
- Adjustable pipettes and tips
- Orbital shaker

Procedure:

- **Reagent Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized components.
- **Standard Curve Preparation:** Create a serial dilution of the enterolactone standard to generate a standard curve. A typical range is 15.6-2,500 pg/ml.[\[6\]](#)
- **Sample Preparation:** Urine samples may require dilution with the provided assay buffer to fall within the standard curve range. A pilot test is recommended to determine the optimal dilution factor.
- **Assay:**
 - Add standards and samples to the appropriate wells of the antibody-coated microplate.
 - Add the enterolactone-acetylcholinesterase (AChE) tracer to each well.
 - Incubate the plate, typically for 18 hours at 4°C.[\[6\]](#)
 - Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
 - Add Ellman's Reagent (enzymatic substrate) to each well and incubate on an orbital shaker for 90-120 minutes.[\[6\]](#)
- **Data Acquisition:** Read the absorbance of each well at a wavelength between 405-420 nm using a microplate reader.
- **Data Analysis:** Calculate the concentration of enterolactone in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the quantification of enterolactone. This protocol involves enzymatic hydrolysis to measure total enterolactone (free and conjugated forms).

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Solid-Phase Extraction (SPE) cartridges
- β -glucuronidase/sulfatase enzyme (e.g., from *Helix pomatia*)
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Internal standard (e.g., deuterated enterolactone)

Procedure:

- Enzymatic Hydrolysis:
 - To a known volume of urine (e.g., 1 mL), add an internal standard.
 - Add acetate buffer (pH 5.0) and β -glucuronidase/sulfatase.
 - Incubate at 37°C overnight to deconjugate enterolactone glucuronides and sulfates.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., C18) with methanol and water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute enterolactone with an organic solvent like methanol or ethyl acetate.
- Derivatization:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Add a derivatizing agent (e.g., BSTFA in pyridine) and heat at 60-70°C for 30 minutes to create volatile trimethylsilyl (TMS) derivatives.

- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes.
 - The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification of characteristic ions of enterolactone-TMS and the internal standard.
- Data Analysis: Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of enterolactone.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be used to measure both free and conjugated forms of enterolactone directly.

Materials:

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
- Analytical column (e.g., C18)
- Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
- Internal standard (e.g., ^{13}C -labeled enterolactone)

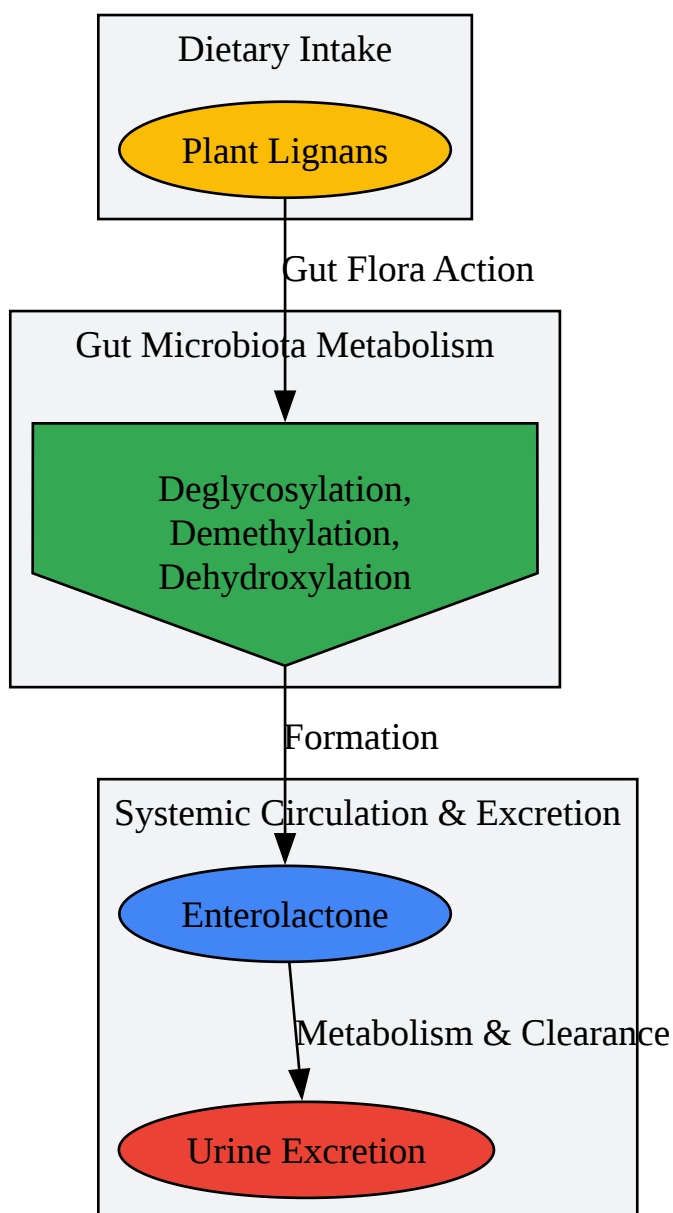
Procedure:

- Sample Preparation (Direct Measurement):
 - To a small volume of urine (e.g., 100 μL), add the internal standard.
 - Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.

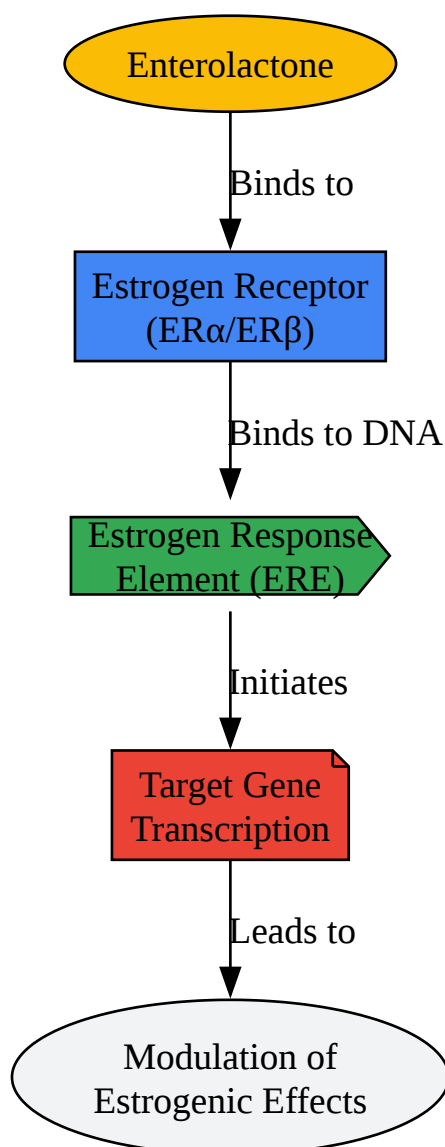
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Perform chromatographic separation using a gradient elution on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for enterolactone and the internal standard are monitored. The instrument is typically operated in negative electrospray ionization (ESI) mode.[8]
- Data Analysis: Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

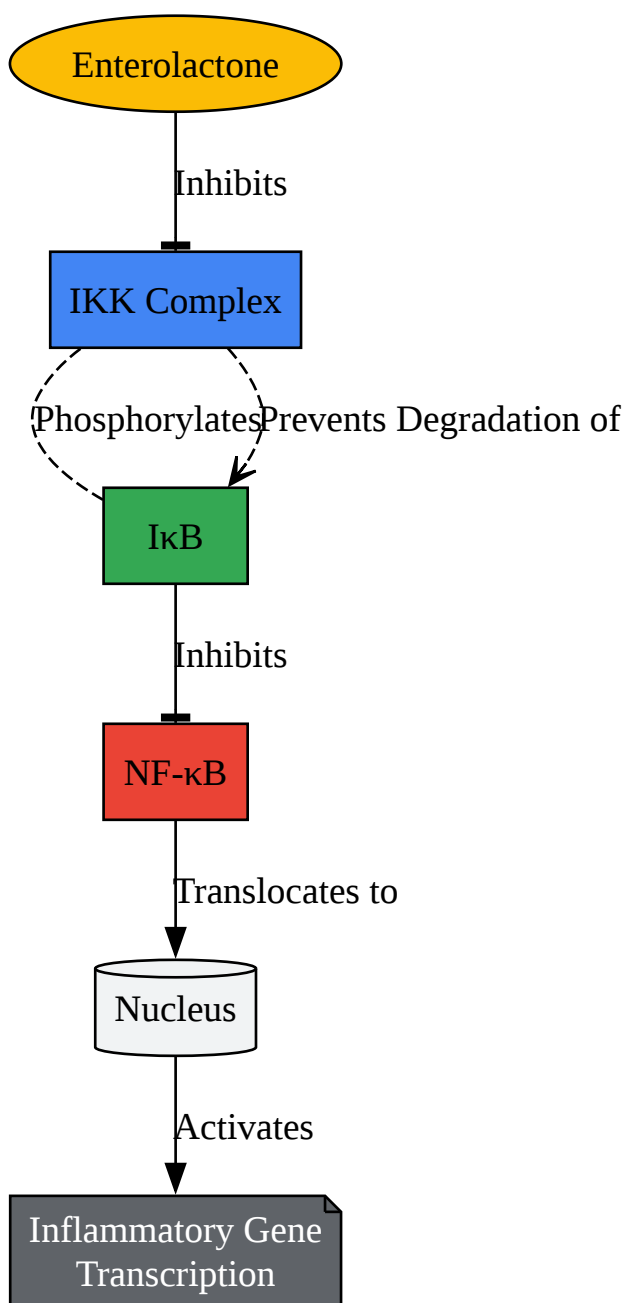
Signaling Pathways



[Click to download full resolution via product page](#)

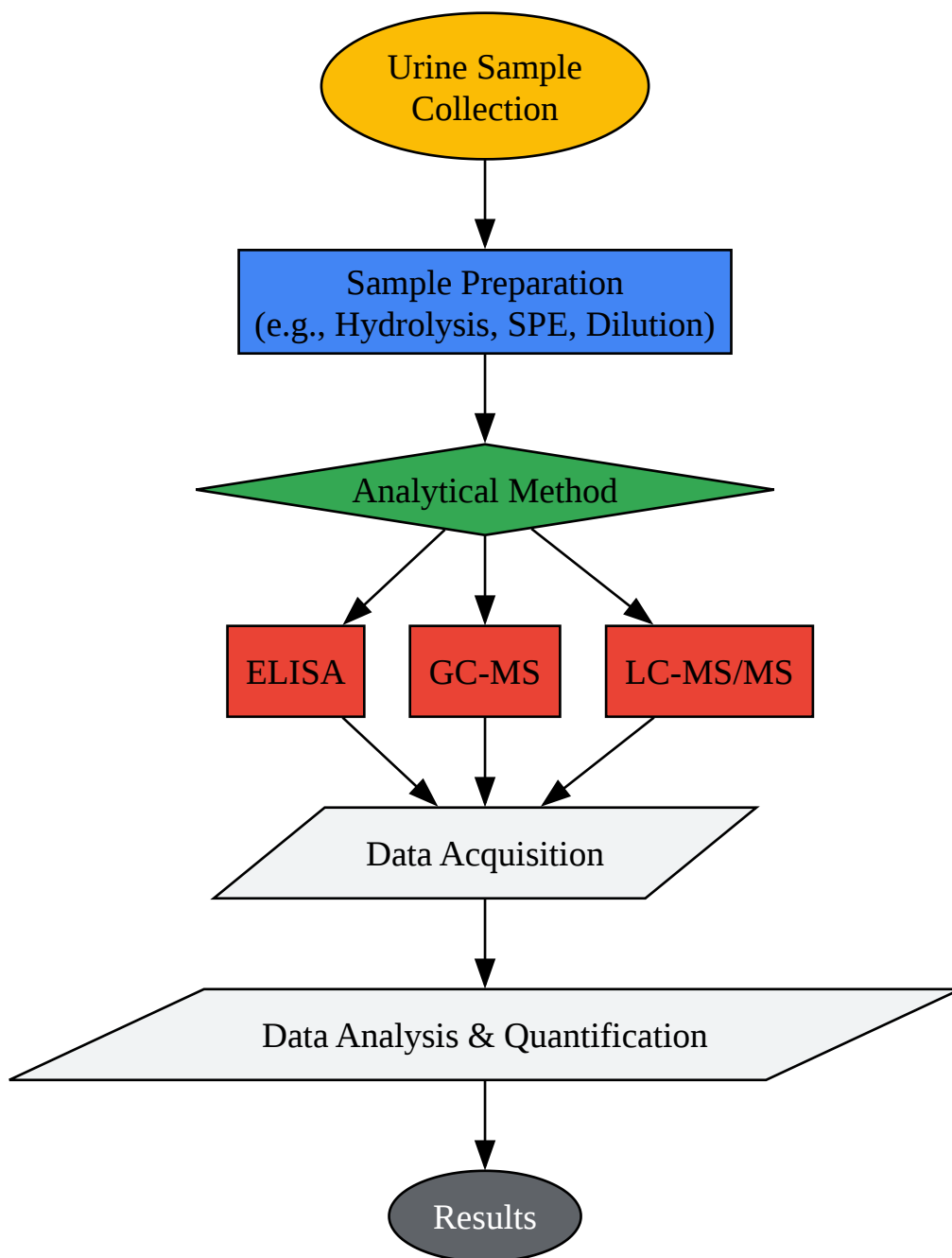


[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Experimental Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcerp.org [bcerp.org]
- 2. Associations of urinary phytoestrogens with all-cause and cardiovascular mortality in adults: a population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Prospective Investigation of the Association Between Urinary Excretion of Dietary Lignan Metabolites and Weight Change in US Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Associations of urinary enterolignans and risk of overall and cause-specific mortality with or without serum albumin adjustment: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Plasma Metabolite Abundances are Associated with Urinary Enterolactone Excretion in Healthy Participants on Controlled Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anis.au.dk [anis.au.dk]
- To cite this document: BenchChem. [Measuring Enterolactone Levels in Urine Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15287541#measuring-enterolactone-levels-in-urine-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com